

5-Chlorohexanoic acid CAS number 112176-22-4

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Compound of Interest

Compound Name: 5-Chlorohexanoic acid

Cat. No.: B8773844

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An In-depth Technical Guide to **5-Chlorohexanoic Acid** (CAS Number: 112176-22-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Chlorohexanoic acid** (CAS: 112176-22-4), a halogenated carboxylic acid. Due to the limited availability of experimental data in peer-reviewed literature, this document combines computationally predicted data with established chemical principles to offer insights into its physicochemical properties, potential synthetic routes, predicted spectroscopic characteristics, and safety considerations. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in organic synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

5-Chlorohexanoic acid is a six-carbon carboxylic acid with a chlorine atom at the C-5 position. Its chemical structure and key identifiers are presented below. The physicochemical properties are largely based on computational models, as experimental data is scarce in publicly available literature.

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Source
IUPAC Name	5-chlorohexanoic acid	PubChem[1]
CAS Number	112176-22-4	PubChem[1]
Molecular Formula	C ₆ H ₁₁ ClO ₂	PubChem[1]
Molecular Weight	150.60 g/mol	PubChem[1]
Canonical SMILES	CC(CCCC(=O)O)Cl	PubChem[1]
InChIKey	BKYXJMPZIUJVJA-UHFFFAOYSA-N	PubChem[1]
Synonyms	5-chlorocaproic acid, Hexanoic acid, 5-chloro-	PubChem[1]
XLogP3 (Computed)	1.5	PubChem[1]
Topological Polar Surface Area (Computed)	37.3 Å ²	PubChem[1]
Hydrogen Bond Donor Count (Computed)	1	PubChem[1]
Hydrogen Bond Acceptor Count (Computed)	2	PubChem[1]
Rotatable Bond Count (Computed)	4	PubChem[1]

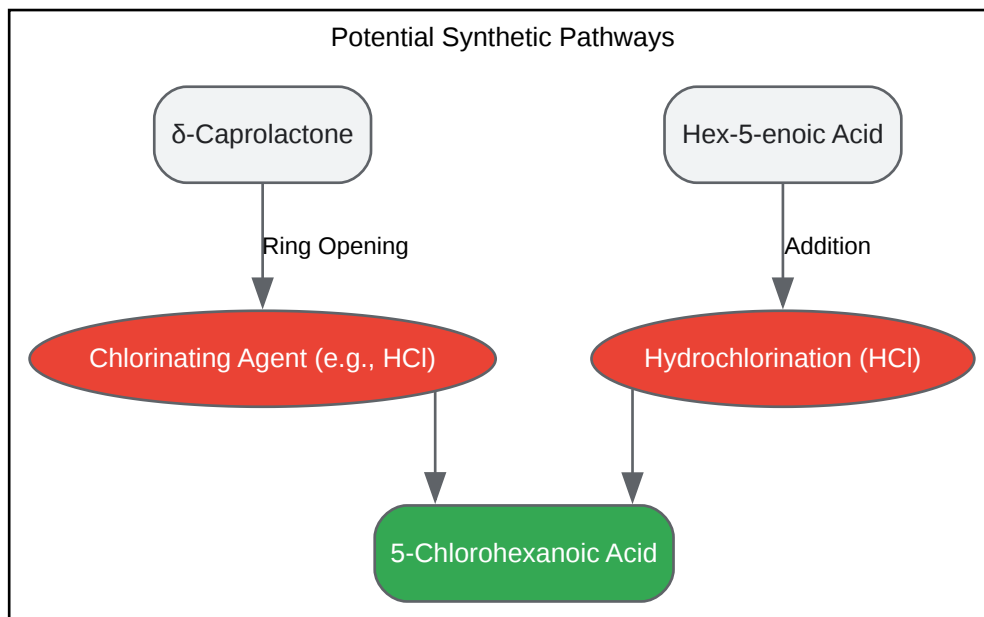
Potential Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **5-Chlorohexanoic acid** (CAS 112176-22-4) is not readily available in the searched literature, general methods for the preparation of chlorocarboxylic acids can be considered.

Potential Synthetic Pathways

A plausible synthetic route could involve the chlorination of a suitable precursor. One potential precursor is δ -caprolactone, which upon ring-opening with a chlorinating agent could yield **5-**

Chlorohexanoic acid. Another possibility is the hydrochlorination of a hexenoic acid with the double bond at the 4 or 5 position.



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Caption: Potential synthetic routes to **5-Chlorohexanoic acid**.

Chemical Reactivity

The reactivity of **5-Chlorohexanoic acid** is dictated by its two main functional groups: the carboxylic acid and the secondary alkyl chloride.

- **Carboxylic Acid Group:** This group can undergo standard reactions such as esterification, conversion to the acyl chloride, amide formation, and reduction to the corresponding alcohol.
- **Alkyl Chloride Group:** The chlorine atom at the C-5 position can be displaced by nucleophiles via S_N2 reactions.
- **Intramolecular Cyclization:** In the presence of a non-nucleophilic base, intramolecular cyclization could occur to form a five-membered lactone (a γ -lactone).

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for **5-Chlorohexanoic acid** is not available in the public domain. The following are predicted spectroscopic features based on its structure and data from isomeric and related compounds.

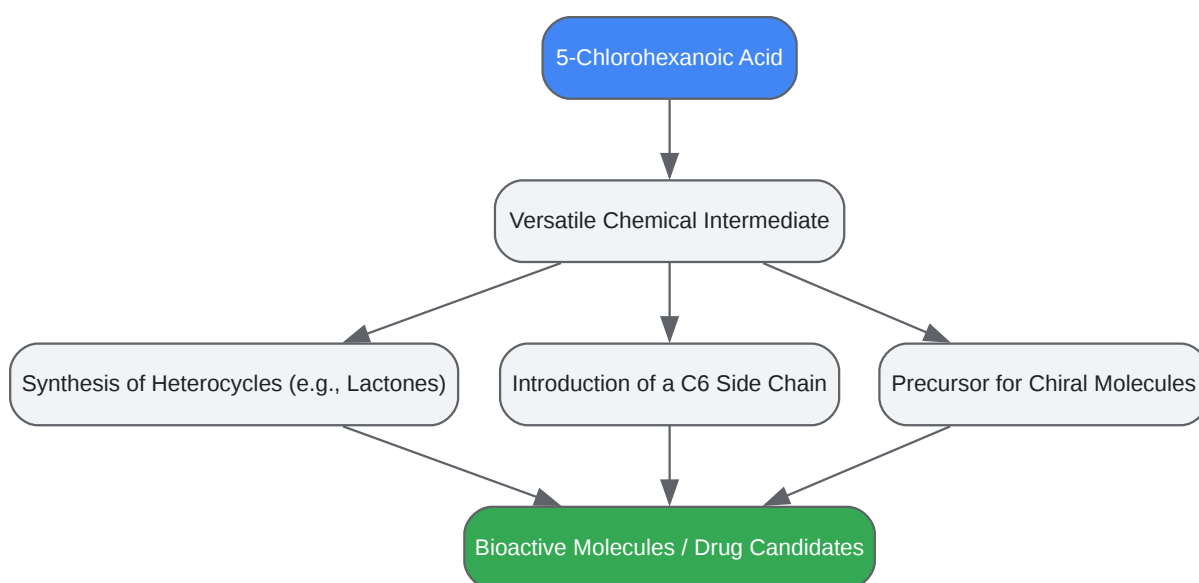
Table 2: Predicted Spectroscopic Data

Technique	Predicted Features
^1H NMR	- A broad singlet for the carboxylic acid proton (-COOH).- A multiplet for the proton on the carbon bearing the chlorine atom (C5-H).- A doublet for the methyl protons (C6-H ₃).- Multiplets for the methylene protons (-CH ₂ -) in the carbon chain.
^{13}C NMR	- A signal for the carbonyl carbon (-COOH) in the range of 170-185 ppm.- A signal for the carbon attached to the chlorine atom (C-Cl) in the range of 50-65 ppm.- Signals for the other carbons in the aliphatic region.
Infrared (IR) Spectroscopy	- A broad O-H stretching band from the carboxylic acid group (approx. 2500-3300 cm ⁻¹).- A sharp C=O stretching band from the carboxylic acid group (approx. 1700-1725 cm ⁻¹).- C-Cl stretching vibration (approx. 600-800 cm ⁻¹).
Mass Spectrometry (MS)	- A molecular ion peak (M ⁺) and a characteristic M+2 peak due to the presence of the ³⁷ Cl isotope.- Fragmentation patterns corresponding to the loss of HCl, H ₂ O, and cleavage of the carbon chain.

For comparison, the ^1H NMR spectrum of the isomeric 6-Chlorohexanoic acid in CDCl₃ shows characteristic shifts at approximately 3.54 ppm (triplet, -CH₂Cl) and 2.39 ppm (triplet, -CH₂COOH)[\[2\]](#).

Applications in Drug Development and Organic Synthesis

Halogenated organic compounds are significant in medicinal chemistry as the inclusion of a halogen can influence a molecule's lipophilicity, metabolic stability, and binding affinity. While no direct applications of **5-Chlorohexanoic acid** in marketed drugs have been identified, its structure suggests it could be a useful building block or intermediate in the synthesis of more complex molecules.



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References

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- 2. 6-Chlorohexanoic acid(4224-62-8) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [5-Chlorohexanoic acid CAS number 112176-22-4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8773844#5-chlorohexanoic-acid-cas-number-112176-22-4]

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